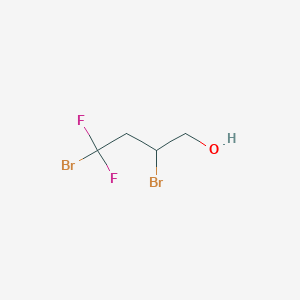

2,4-dibromo-4,4-difluorobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-4,4-difluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2F2O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLMPCIDNLNBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Br)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 4,4 Difluorobutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 2,4-Dibromo-4,4-difluorobutan-1-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary strategic disconnections involve the carbon-halogen and carbon-oxygen bonds.

The most logical retrosynthetic disconnections for this compound are at the C-Br and C-F bonds. Given the structure, a key disconnection is the C-Br bond at the 2-position, leading back to a brominated and fluorinated butanol precursor. Another critical disconnection is at the C-F bonds of the gem-difluoro group, which can be retrosynthetically traced back to a carbonyl or hydroxyl group. A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-Br at C2): This disconnection points to 4-bromo-4,4-difluorobutan-1-ol (B126866) as a key intermediate. This simplifies the synthetic challenge to the selective bromination of this precursor.

Disconnection 2 (C-F at C4): The gem-difluoro group can be envisioned as arising from the fluorination of a corresponding ketone or alcohol. This leads to precursors such as 4-bromo-4-oxobutan-1-ol or 4-bromo-4-hydroxybutan-1-ol.

Disconnection 3 (C-Br at C4): Alternatively, the bromine at the 4-position could be introduced via halogenation of a difluorinated precursor like 4,4-difluorobutan-1-ol (B1422780).

This analysis suggests that the synthesis can be approached by either building the carbon skeleton first and then introducing the halogens, or by starting with a partially halogenated precursor.

Design and Selection of Precursor Molecules for Targeted Synthesis of this compound

Based on the retrosynthetic analysis, several precursor molecules can be considered for the synthesis of this compound. The selection of the optimal precursor depends on factors such as commercial availability, reactivity, and the potential for selective transformations.

Table 1: Potential Precursor Molecules and Their Synthetic Utility

| Precursor Molecule | Rationale for Selection | Potential Synthetic Transformation |

| 4,4-Difluorobutan-1-ol | Commercially available; allows for the introduction of bromine atoms in a controlled manner. | Regioselective bromination at the C-2 and C-4 positions. |

| 4-Bromo-1-butanol | A simple starting material that can undergo fluorination and further bromination. | Fluorination of the terminal carbon followed by selective bromination. |

| But-3-en-1-ol | An unsaturated precursor that allows for the simultaneous introduction of bromine and fluorine across the double bond. | Halofluorination followed by further functional group manipulation. |

| 4-Oxobutanoic acid | A versatile starting material that can be converted to the butanol backbone with the required functional groups. | Reduction of the carboxylic acid and ketone, followed by halogenation and fluorination. |

Stepwise Synthesis of this compound

A hypothetical stepwise synthesis of this compound can be designed based on established chemical principles and reactions of analogous compounds.

The regioselective and stereoselective halogenation of butanol derivatives is a critical step in the proposed synthesis. numberanalytics.com The presence of a hydroxyl group and a gem-difluoro group can influence the reactivity of the carbon backbone.

Bromination of 4,4-Difluorobutan-1-ol: The direct bromination of 4,4-difluorobutan-1-ol would likely require a radical initiator or photochemical conditions to achieve substitution on the alkyl chain. Controlling the regioselectivity to obtain the 2,4-dibromo product would be challenging due to the similar reactivity of the C-2 and C-3 positions.

Electrophilic Bromination: An alternative approach involves the conversion of the butanol derivative to an enolate or enol ether, followed by electrophilic bromination using a source like N-bromosuccinimide (NBS). This could provide better control over the position of bromination.

Stereoselectivity: For the introduction of the bromine at the C-2 position, if a chiral center is desired, asymmetric bromination methods employing chiral catalysts or auxiliaries could be explored. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Table 2: Parameters for Optimization

| Parameter | Influence on the Reaction | Optimization Strategy |

| Solvent | Can affect reaction rates, selectivity, and solubility of reagents. | Screening a range of polar aprotic (e.g., THF, DCM) and polar protic solvents (e.g., acetic acid). |

| Temperature | Can influence the rate of reaction and the formation of side products. | Running the reaction at various temperatures to find the optimal balance between reaction rate and selectivity. |

| Reaction Time | Insufficient time can lead to incomplete conversion, while excessive time can result in decomposition or side reactions. | Monitoring the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |

| Stoichiometry of Reagents | The ratio of reactants can significantly impact the yield and selectivity. | Varying the equivalents of the halogenating and fluorinating agents to minimize byproducts. |

For instance, in the fluorination of a bromo-alcohol precursor using a reagent like DAST, low temperatures are typically employed to control the highly exothermic reaction and prevent unwanted side reactions such as elimination.

The isolation and purification of this compound from the reaction mixture would likely involve standard laboratory techniques.

Work-up: The reaction mixture would first be quenched, typically with water or a saturated aqueous solution of sodium bicarbonate, to neutralize any acidic byproducts. The product would then be extracted into an organic solvent.

Purification: Due to the polar nature of the hydroxyl group and the nonpolar character of the halogenated part of the molecule, column chromatography on silica (B1680970) gel would be a suitable purification method. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, would likely be used to elute the product.

Characterization: The purified product would be characterized using various spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure and purity. amazonaws.com

Alternative Synthetic Routes and Cascade Reactions to Access this compound

Beyond the stepwise approach, alternative synthetic strategies could be envisioned for the synthesis of this compound.

From Unsaturated Precursors: A promising alternative involves the use of an alkene precursor, such as but-3-en-1-ol. A one-pot reaction involving simultaneous bromination and fluorination across the double bond could potentially be developed. For example, visible light-induced hydrobromodifluoromethylation of alkenes with dibromodifluoromethane (B1204443) has been reported and could be adapted. rsc.orgrsc.org

Cascade Reactions: A cascade reaction sequence, where multiple bond-forming events occur in a single pot without the isolation of intermediates, could offer a more efficient synthesis. rsc.org For example, a starting material like a cyclopropanol (B106826) derivative could undergo a ring-opening and subsequent halogenation/fluorination cascade.

From Other Halogenated Precursors: Synthesis could also start from a precursor like 1,4-dibromo-2-butanol, which is commercially available. cymitquimica.com Selective fluorination at the C-4 position would be the key challenge in this route.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for the sustainable production of complex molecules like this compound. scholaris.cacdnsciencepub.com The twelve principles of green chemistry provide a framework for evaluating and improving the environmental footprint of a synthetic route.

Prevention of Waste: The ideal synthesis has a high atom economy, minimizing the formation of byproducts. ausetute.com.aukccollege.ac.in In the proposed synthesis, substitution and elimination reactions often have lower atom economy compared to addition reactions. scranton.edu For instance, the use of NBS for bromination generates succinimide (B58015) as a byproduct. wordpress.com

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. chegg.com Addition reactions, in theory, have 100% atom economy. The proposed allylic bromination with NBS has a significantly lower atom economy. Alternative brominating systems, such as using HBr with an oxidizing agent like hydrogen peroxide, can improve atom economy as the primary byproduct is water. researchgate.net

Use of Less Hazardous Chemical Syntheses: Traditional halogenation methods often employ toxic reagents like elemental bromine. wordpress.com The proposed use of NBS is considered a safer alternative. wordpress.com Furthermore, avoiding hazardous solvents like carbon tetrachloride, a known carcinogen, is a key consideration. Greener alternatives include acetonitrile (B52724) or, where possible, water or fluorinated alcohols which can be recycled. rsc.orgresearchgate.net

Designing Safer Chemicals: This principle is more relevant to the final product's application, but the synthesis itself should avoid producing unnecessarily hazardous intermediates.

Safer Solvents and Auxiliaries: The choice of solvent is a major contributor to the environmental impact of a process. As mentioned, replacing chlorinated solvents is a priority. Recent research has highlighted the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as recyclable solvents that can promote certain reactions under milder conditions. researchgate.netresearchgate.net Solvent-free reactions, where feasible, are an even greener option. scholaris.ca

Design for Energy Efficiency: The use of harsh reaction conditions, such as high temperatures and pressures, increases energy consumption. The development of catalytic processes that can operate at ambient temperature and pressure is a key goal of green chemistry. sioc-journal.cn Photochemical reactions, initiated by light, can sometimes be performed at lower temperatures. openochem.org

Use of Renewable Feedstocks: While the proposed synthesis likely starts from petroleum-derived feedstocks, the principles of green chemistry encourage the exploration of bio-based starting materials.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. kccollege.ac.in The development of catalysts for selective halogenation is an active area of research. sioc-journal.cnrsc.org For instance, enzymatic halogenation using haloperoxidases offers a highly selective and environmentally benign alternative, though its application to a specific substrate like this would require significant research and development. sioc-journal.cn

Real-time Analysis for Pollution Prevention: The use of in-situ analytical techniques to monitor the progress of a reaction can help to prevent runaway reactions and the formation of unwanted, hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: The choice of reagents and reaction conditions should minimize the risk of accidents such as explosions or fires. Using less volatile and less toxic substances contributes to a safer process.

The following table provides a summary of green chemistry considerations for the proposed synthesis.

Table 2: Green Chemistry Evaluation of a Hypothetical Synthesis of this compound

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Atom Economy | Use of NBS (low atom economy) | HBr/H₂O₂ system, enzymatic bromination |

| Safer Solvents | Carbon tetrachloride, Dichloromethane | Acetonitrile, Water, Fluorinated alcohols (TFE, HFIP), Solvent-free |

| Energy Efficiency | High-temperature reflux | Photocatalysis, Microwave-assisted synthesis, Catalysis at ambient temperature |

| Reduce Derivatives | Use of protecting groups | Direct synthesis without protecting groups |

| Catalysis | Stoichiometric reagents | Metal catalysts, Organocatalysts, Biocatalysts (enzymes) |

| Hazardous Reagents | Elemental Bromine | N-Bromosuccinimide (NBS), HBr/H₂O₂ |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 4,4 Difluorobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis of 2,4-Dibromo-4,4-difluorobutan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and stereochemistry.

The structure of this compound (HO-CH₂(C1)-CH(Br)(C2)-CH₂(C3)-CF₂Br(C4)) contains four unique carbon environments and several distinct proton environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four main signals, plus a signal for the hydroxyl proton. The presence of the chiral center at C2 makes the two protons on C1 and C3 diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.

H1 (-CH₂OH): The two protons on C1 are diastereotopic and would be expected to appear as a complex multiplet due to coupling with the proton on C2. Their chemical shift would be in the range of 3.3-4.0 ppm, influenced by the adjacent hydroxyl group. uwimona.edu.jm

H2 (-CH(Br)-): This single proton is attached to the chiral carbon bearing a bromine atom. It is expected to be a multiplet due to coupling with the protons on C1 and C3. Its signal would be shifted downfield, likely in the 4.0-4.5 ppm range, due to the deshielding effect of the electronegative bromine atom. docbrown.info

H3 (-CH₂-CF₂Br): These two diastereotopic protons would appear as a complex multiplet due to geminal coupling and vicinal coupling to both H2 and the two fluorine atoms on C4. The signal is predicted to be in the 2.5-3.5 ppm range.

OH Proton: The hydroxyl proton signal's position is variable (0.5-6.0 ppm) and depends on concentration, solvent, and temperature. uwimona.edu.jm It typically appears as a broad singlet but can couple with adjacent protons (H1) under anhydrous conditions.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show four distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the attached electronegative halogen and oxygen atoms. Furthermore, coupling with fluorine atoms will cause splitting of the carbon signals.

C1 (-CH₂OH): This carbon, attached to the hydroxyl group, is expected to resonate in the range of 50-90 ppm. uwimona.edu.jm

C2 (-CH(Br)-): The carbon bonded to bromine will be shifted downfield, typically appearing in the 15-50 ppm range, though the exact shift is influenced by adjacent substituents. uwimona.edu.jmorganicchemistrydata.org

C3 (-CH₂-CF₂Br): This methylene (B1212753) carbon is adjacent to the CF₂ group and will be influenced by it, likely appearing in the 30-50 ppm range. It will be split into a triplet by the two fluorine atoms on C4 (²JCF).

C4 (-CF₂Br): This carbon is bonded to two fluorine atoms and a bromine atom. It will be significantly shifted and split into a triplet by the two directly attached fluorine atoms (¹JCF). The chemical shift for carbons attached to fluorine is typically in the range of 70-140 ppm. sigmaaldrich.com

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C Multiplicity (due to C-F coupling) |

| C1 | ~3.3 - 4.0 | Multiplet | ~50 - 90 | Singlet or Doublet (³JCF) |

| C2 | ~4.0 - 4.5 | Multiplet | ~15 - 50 | Doublet (²JCF) |

| C3 | ~2.5 - 3.5 | Multiplet | ~30 - 50 | Triplet (²JCF) |

| C4 | - | - | ~70 - 140 | Triplet (¹JCF) |

| OH | ~0.5 - 6.0 | Broad Singlet | - | - |

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. researchgate.net For this compound, the two fluorine atoms on C4 are diastereotopic due to the chiral center at C2.

This non-equivalence means they should appear as two distinct signals in the ¹⁹F NMR spectrum. These two fluorine nuclei will couple to each other, resulting in a pair of doublets (an AX spin system). The magnitude of this geminal fluorine-fluorine coupling constant (²JFF) is typically large. For a similar compound, 4-bromo-4,4-difluorobutan-1-ol (B126866), the geminal coupling constant has been reported to be around 238 Hz.

Each of these doublets would be further split into a triplet by the two adjacent protons on C3 (³JHF). The chemical shifts for fluorine atoms in a -CF₂Br group are expected in the range of -70 to -140 ppm relative to a CFCl₃ standard. sigmaaldrich.com

Predicted ¹⁹F NMR Data

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| Fₐ | ~ -70 to -140 | Doublet of triplets | ²J(Fₐ-Fₑ) = ~240, ³J(Fₐ-H3) = ~10-20 |

| Fₑ | ~ -70 to -140 | Doublet of triplets | ²J(Fₑ-Fₐ) = ~240, ³J(Fₑ-H3) = ~10-20 |

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the following cross-peaks would be expected:

A correlation between the protons on C1 and the proton on C2.

A correlation between the proton on C2 and the protons on C3.

A potential correlation between the hydroxyl proton and the C1 protons, if the proton exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would definitively link the proton signals to their respective carbon signals:

H1 signals would correlate with the C1 signal.

The H2 signal would correlate with the C2 signal.

H3 signals would correlate with the C3 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is vital for piecing together the molecular skeleton. Key expected correlations include:

From H1: Correlations to C2 and possibly C3.

From H2: Correlations to C1, C3, and C4.

From H3: Correlations to C1, C2, and C4.

Correlations from the fluorine atoms to C3 and C4 could also be observed in a ¹⁹F-¹³C HMBC experiment, further confirming the structure.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Insights of this compound

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. wiley.com

O-H Stretch: A strong, broad absorption band is expected in the FTIR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching will appear in the region of 2850-3000 cm⁻¹. surfacesciencewestern.com

C-O Stretch: A strong band for the C-O single bond stretch is expected in the 1050-1250 cm⁻¹ region.

C-F Stretch: Strong C-F stretching absorptions are typically found in the 1000-1400 cm⁻¹ range. wikipedia.org The CF₂ group will likely show strong, distinct bands.

C-Br Stretch: The C-Br stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ region of the fingerprint area. wikipedia.org

Raman spectroscopy would be particularly useful for observing the C-C backbone and symmetric vibrations, which may be weak in the FTIR spectrum. nih.govnih.gov The combination of both techniques provides a more complete vibrational analysis. udel.edu

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H | Stretch | 2850 - 3000 | Medium to Strong |

| C-O | Stretch | 1050 - 1250 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation of this compound

High-resolution mass spectrometry (HRMS) allows for the determination of a compound's exact mass, confirming its molecular formula (C₄H₆Br₂F₂O). A crucial feature in the mass spectrum of this compound would be the isotopic pattern caused by the two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uklibretexts.org

Consequently, any fragment containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1. docbrown.infodocbrown.inforesearchgate.net Fragments containing a single bromine atom will show a doublet of peaks (M, M+2) with a 1:1 intensity ratio. libretexts.org

Predicted Fragmentation:

Molecular Ion (M⁺): A triplet of peaks would be observed at m/z 266, 268, and 270, corresponding to the ions [C₄H₆⁷⁹Br₂F₂O]⁺, [C₄H₆⁷⁹Br⁸¹BrF₂O]⁺, and [C₄H₆⁸¹Br₂F₂O]⁺.

Loss of Bromine ([M-Br]⁺): A prominent fragmentation would be the loss of a bromine radical, resulting in a doublet of peaks around m/z 187 and 189.

Loss of HBr ([M-HBr]⁺): Elimination of hydrogen bromide would also lead to a significant fragment ion showing a doublet pattern.

Alpha-Cleavage: Cleavage of the C1-C2 bond could lead to the loss of the •CH₂OH radical (mass 31), resulting in a dibrominated fragment ion.

Other common fragmentations include the loss of water ([M-H₂O]⁺) and further cleavages of the carbon chain. acs.orgnih.govresearchgate.net

Predicted Key Mass Spectrometry Fragments

| Ion | Formula | Predicted m/z (for ⁷⁹Br, ⁸¹Br isotopes) | Isotopic Pattern |

| [M]⁺ | [C₄H₆Br₂F₂O]⁺ | 266, 268, 270 | 1:2:1 Triplet |

| [M-Br]⁺ | [C₄H₆BrF₂O]⁺ | 187, 189 | 1:1 Doublet |

| [M-HBr]⁺ | [C₄H₅BrF₂O]⁺ | 186, 188 | 1:1 Doublet |

| [M-CH₂OH]⁺ | [C₃H₃Br₂F₂]⁺ | 235, 237, 239 | 1:2:1 Triplet |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions of this compound (if suitable crystal forms are obtained)

Should this compound form single crystals suitable for X-ray diffraction, this technique would provide the definitive solid-state structure. nih.gov The analysis would yield precise data on bond lengths, bond angles, and torsional angles.

Crucially, it would establish the relative stereochemistry at the C2 chiral center and reveal the preferred conformation of the molecule in the crystal lattice. Furthermore, the packing of the molecules in the crystal would be elucidated, showing any significant intermolecular interactions. researchgate.net

Given the presence of the hydroxyl group, strong intermolecular hydrogen bonding is expected to be a dominant feature of the crystal packing, where the OH group acts as a hydrogen bond donor. researchgate.net The oxygen, fluorine, or even bromine atoms could act as hydrogen bond acceptors, leading to the formation of chains or more complex networks that stabilize the crystal structure. aip.orgrsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Stereochemical Assignment of this compound Enantiomers

The compound this compound possesses a chiral center at the second carbon atom, bonded to a bromine atom, a hydrogen atom, a hydroxymethyl group, and a bromodifluoromethyl ethyl group. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers. The determination of the absolute configuration (i.e., the R or S designation) of each enantiomer is crucial for understanding its specific chemical and biological properties.

Hypothetical Application of Chiroptical Spectroscopy

In the absence of specific data for this compound, we can describe the general principles of how ECD and VCD would be employed for such a determination.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region. nih.govencyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. encyclopedia.pub For the absolute stereochemical assignment of the enantiomers of this compound, the experimental ECD spectra of the separated enantiomers would be recorded. These experimental spectra would then be compared with theoretical ECD spectra calculated for both the R and S configurations using quantum chemical methods. au.dk A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. unifesp.brresearchgate.net VCD provides information about the stereochemistry based on the vibrational transitions within the molecule. nih.gov Similar to the ECD approach, the experimental VCD spectra of the enantiomers of this compound would be measured and compared with the theoretically predicted spectra for the R and S enantiomers. nih.gov The agreement between the experimental and one of the calculated spectra would confirm the absolute configuration. unifesp.brnih.gov

Data Tables

As no experimental or theoretical chiroptical data for this compound are available, it is not possible to provide data tables of its ECD or VCD properties. A general representation of what such a data table might include is provided below for illustrative purposes.

Table 1: Hypothetical ECD Data for this compound Enantiomers

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) (Enantiomer 1) | Calculated Δε (M⁻¹cm⁻¹) (R-isomer) | Calculated Δε (M⁻¹cm⁻¹) (S-isomer) |

| λ₁ | +/- value | value | value |

| λ₂ | +/- value | value | value |

| λ₃ | +/- value | value | value |

Table 2: Hypothetical VCD Data for this compound Enantiomers

| Wavenumber (cm⁻¹) | Experimental Δε (a.u.) (Enantiomer 1) | Calculated Δε (a.u.) (R-isomer) | Calculated Δε (a.u.) (S-isomer) |

| ν₁ | +/- value | value | value |

| ν₂ | +/- value | value | value |

| ν₃ | +/- value | value | value |

It is important to reiterate that the values in these tables are purely hypothetical and are only intended to illustrate the format of data that would be generated from chiroptical studies.

Reactivity Profiles and Mechanistic Investigations of 2,4 Dibromo 4,4 Difluorobutan 1 Ol

Nucleophilic Substitution Reactions Involving the Bromine Centers of 2,4-Dibromo-4,4-difluorobutan-1-ol

The presence of two bromine atoms at a primary (C4) and a secondary (C2) carbon suggests that nucleophilic substitution reactions are a prominent feature of the reactivity of this compound. The outcomes of these reactions are heavily influenced by the reaction conditions and the nature of the nucleophile.

Comparative Analysis of SN1 vs. SN2 Pathways and Steric/Electronic Influences

The competition between unimolecular (SN1) and bimolecular (SN2) substitution pathways is a key consideration in understanding the reactivity of the two bromine centers.

The C2-Br bond, being on a secondary carbon, can theoretically undergo substitution via both SN1 and SN2 mechanisms. An SN2 reaction at this center would be subject to steric hindrance from the adjacent C1-CH2OH and C3-H2C-C(Br)F2 groups. libretexts.orgmsu.edu The rate of an SN2 reaction is sensitive to the bulk of the substituents around the reaction center. researchgate.net Conversely, an SN1 reaction would proceed through a secondary carbocation at C2. The stability of this carbocation would be significantly influenced by the electronic effects of the neighboring substituents.

The C4-Br bond is situated on a carbon atom that is also bonded to two fluorine atoms. This primary-like carbon is sterically less hindered than the C2 position, which would generally favor an SN2 pathway. However, the strong electron-withdrawing nature of the two fluorine atoms can destabilize a potential carbocation at C4, making an SN1 reaction at this center highly unfavorable. ucsb.edu Nucleophilic substitution reactions involving haloalkanes can be directed towards SN1 or SN2 pathways based on the substrate's structure, with primary substrates favoring SN2 and tertiary substrates favoring SN1. chemguide.co.ukjustia.comksu.edu.sa

The choice of solvent and nucleophile is critical. Protic solvents and weak nucleophiles favor SN1 reactions, while aprotic polar solvents and strong nucleophiles promote SN2 reactions. justia.com For this compound, a strong, non-bulky nucleophile in an aprotic solvent would likely favor SN2 substitution, potentially with a preference for the more accessible C4 position. Conversely, solvolysis in a protic solvent like ethanol (B145695) or water might lead to a mixture of products arising from both SN1 and SN2 pathways, with the potential for competing elimination reactions. justia.comsavemyexams.com

| Reaction Center | Predicted Favored Pathway | Influencing Factors |

|---|---|---|

| C2-Br (secondary) | SN1 or SN2 (competing) | Steric hindrance from adjacent groups may disfavor SN2. The stability of the secondary carbocation influences the SN1 pathway. |

| C4-Br (primary-like) | SN2 | Less sterically hindered. Strong electron-withdrawing effect of gem-difluoro group destabilizes a carbocation, disfavoring SN1. |

Investigation of Stereoelectronic Effects on Reactivity of Halogenated Carbons in this compound

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in the reactivity of halogenated carbons. For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry. youtube.com The efficiency of this process depends on the alignment of the nucleophile's highest occupied molecular orbital (HOMO) with the antibonding orbital (σ*) of the carbon-bromine bond.

In this compound, the conformational flexibility of the butane (B89635) chain allows for various spatial arrangements of the C-Br bonds. The presence of the electronegative fluorine and oxygen atoms can influence the preferred conformations through gauche and other stereoelectronic interactions. youtube.combyjus.com These conformational preferences can, in turn, affect the accessibility of the C2 and C4 carbons to an incoming nucleophile and the alignment of the orbitals for optimal overlap in the transition state.

The electron-withdrawing fluorine atoms at C4 have a significant inductive effect, which is transmitted through the carbon chain. This effect can influence the electrophilicity of the C2 carbon, potentially making it more susceptible to nucleophilic attack. However, the through-space electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile could also play a role, particularly for reactions at the C4 position.

Elimination Reactions Leading to Unsaturated Derivatives of this compound

The presence of bromine atoms on adjacent carbons (or on the same carbon in the case of a rearranged intermediate) makes this compound a substrate for elimination reactions to form alkenes. These reactions are typically promoted by bases. mgscience.ac.insavemyexams.comlibretexts.org

Dehydrobromination can occur via two main pathways: E1 (unimolecular) and E2 (bimolecular). The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously. savemyexams.commgscience.ac.in This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. The E1 mechanism involves the formation of a carbocation intermediate, followed by deprotonation. savemyexams.commgscience.ac.in

Given the structure of this compound, several elimination products are possible, depending on which bromine atom is eliminated and which proton is abstracted. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 mechanism. savemyexams.com The regioselectivity of the elimination (Zaitsev vs. Hofmann product) would depend on the steric bulk of the base and the relative acidity of the available protons. savemyexams.comchemguide.co.uk For instance, elimination involving the C2-Br bond could lead to the formation of a double bond between C1 and C2 or C2 and C3. Elimination involving the C4-Br bond would likely lead to a double bond between C3 and C4.

Transformations of the Hydroxyl Group in this compound (e.g., Esterification, Etherification)

The primary hydroxyl group in this compound can undergo typical alcohol transformations such as esterification and etherification. However, the presence of halogens on the carbon chain can influence the reactivity of the hydroxyl group and the stability of the products.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate conditions. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. beilstein-journals.orgmasterorganicchemistry.comyoutube.comresearchgate.net Alternatively, more reactive acylating agents like acyl chlorides can be used, often at room temperature. beilstein-journals.org The presence of the electron-withdrawing bromine and fluorine atoms might slightly decrease the nucleophilicity of the hydroxyl group, potentially requiring more forcing conditions for esterification.

Etherification , such as the Williamson ether synthesis, involves the reaction of the corresponding alkoxide with an alkyl halide. youtube.com This would require the deprotonation of the hydroxyl group with a strong base to form the alkoxide, which could then react with an alkyl halide. Care must be taken as the use of a strong base could also promote elimination reactions of the bromo-substituents. Other methods for etherification, such as those using acid catalysis, might be complicated by the potential for carbocation rearrangements and elimination. acs.org

| Reaction Type | Typical Reagents | Potential Challenges |

|---|---|---|

| Esterification | Carboxylic acid + acid catalyst; Acyl chloride; Acid anhydride | Reduced nucleophilicity of the hydroxyl group due to electron-withdrawing halogens. |

| Etherification (Williamson) | Strong base followed by alkyl halide | Competition from elimination reactions of the bromo-substituents. |

Selective Manipulation of Bromine and Fluorine Atoms in this compound

The selective manipulation of the halogen atoms in this compound presents a synthetic challenge due to their similar reactivity in some contexts. However, differences in bond strengths (C-Br vs. C-F) and the specific chemical environment of each halogen can be exploited for selective transformations.

Selective debromination of vicinal dibromides to form alkenes is a well-established transformation and can be achieved using a variety of reagents, including sodium dithionite (B78146) and certain metal-based systems. savemyexams.comresearchgate.netacs.orggoogle.compnas.org In the case of this compound, which has a 1,3-dibromo relationship, a similar reductive elimination might be possible, potentially leading to the formation of a cyclopropane (B1198618) derivative or other rearranged products.

The C-F bonds are generally much stronger than C-Br bonds and are therefore less reactive towards nucleophilic substitution and reduction. This difference in reactivity could be exploited to selectively replace the bromine atoms while leaving the fluorine atoms intact. For example, catalytic hydrogenation might selectively cleave the C-Br bonds over the C-F bonds.

Mechanistic Studies of Rearrangement Reactions Involving the Butanol Skeleton of this compound

The butanol skeleton of this compound is susceptible to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. libretexts.org For example, treatment with a strong acid could lead to the protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation at C1. This unstable carbocation could then undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation, if structurally possible.

A 1,2-hydride shift from C2 to C1 would lead to a secondary carbocation at C2. This rearranged carbocation could then be trapped by a nucleophile or undergo elimination. The presence of the bromine atom at C2 would influence the stability and subsequent reactivity of this carbocation.

Rearrangements involving the halogen atoms are also conceivable. For instance, under certain conditions, a 1,2-bromine shift could occur. Additionally, more complex rearrangements, such as those seen in polyhalogenated quinones, might be possible under specific reaction conditions, leading to significant structural reorganization. The study of such rearrangements would provide valuable insights into the fundamental reactivity of polyhalogenated aliphatic alcohols.

Theoretical and Computational Chemistry Studies of 2,4 Dibromo 4,4 Difluorobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics of 2,4-Dibromo-4,4-difluorobutan-1-ol

Quantum chemical calculations are instrumental in elucidating the electronic landscape of this compound. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the bromine and oxygen atoms due to their lone pairs of electrons. The LUMO, conversely, is likely to be distributed along the carbon-bromine and carbon-fluorine antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). journalirjpac.com These parameters provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ2/(2η) | The ability of the molecule to accept electrons. |

This table presents theoretical reactivity descriptors that can be calculated for this compound. The actual values would be obtained from quantum chemical calculations.

The distribution of electron density in this compound is highly influenced by the presence of electronegative fluorine, bromine, and oxygen atoms. This leads to a non-uniform charge distribution, which can be visualized using an Electrostatic Potential Surface (EPS) map.

The EPS map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. In this molecule, these regions would be concentrated around the oxygen, fluorine, and bromine atoms. Conversely, areas of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These would be found around the hydrogen atoms, particularly the hydroxyl proton, and the carbon atoms bonded to the halogens.

Conformational Analysis and Energy Landscapes of this compound Isomers

Torsional scans, or potential energy surface scans, are computational methods used to explore the conformational space of a molecule. researchgate.net By systematically rotating around the single bonds of the carbon backbone, one can identify the low-energy, stable conformers. For this compound, the key dihedral angles to be scanned would be C1-C2-C3-C4. The resulting energy profile would reveal the most stable staggered conformations and the higher-energy eclipsed transition states. The presence of bulky bromine atoms and electronegative fluorine atoms will significantly influence the steric and electronic interactions that determine the conformational preferences.

The structure of this compound allows for the possibility of intramolecular interactions that can stabilize certain conformations.

Intramolecular Hydrogen Bonding: A hydrogen bond could form between the hydroxyl group (-OH) and one of the electronegative halogen atoms (fluorine or bromine). nih.govnih.gov The likelihood and strength of such a bond depend on the geometry of the conformer, with a five- or six-membered ring-like structure being generally favorable. ustc.edu.cnmdpi.com The formation of an intramolecular hydrogen bond can significantly impact the molecule's properties, including its vibrational spectrum and acidity.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com In this compound, a bromine or fluorine atom could potentially interact with the electron-rich oxygen atom of the hydroxyl group. rsc.org Computational studies can identify the presence of these interactions and quantify their contribution to the stability of different conformers.

Prediction and Simulation of Spectroscopic Properties of this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling can elucidate the potential transformation pathways of this compound, such as nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The presence of two bromine atoms at positions 2 and 4, along with two fluorine atoms at position 4, creates a complex electronic and steric landscape that dictates its reactivity.

Nucleophilic Substitution (S(_N)2) Reactions:

The carbon atoms bonded to the bromine atoms (C2 and C4) are electrophilic and susceptible to nucleophilic attack. Computational studies on similar compounds, such as 4-bromo-4,4-difluorobutan-1-ol (B126866), suggest that the electron-withdrawing effects of the adjacent fluorine atoms at C4 enhance the leaving-group ability of the bromine atom at that position in S(_N)2 reactions. For this compound, we can hypothesize two competing S(_N)2 pathways. DFT calculations, likely at the B3LYP/6-31G* level or higher, could be employed to model the transition states for nucleophilic attack at both C2 and C4.

The transition state for an S(_N)2 reaction involves the incoming nucleophile and the departing leaving group being simultaneously bonded to the carbon atom in a trigonal bipyramidal geometry. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For this compound, the gem-difluoro group at C4 is expected to stabilize the partial negative charge developing on the bromine atom in the transition state, potentially lowering the activation energy for substitution at C4 compared to C2. However, the steric hindrance from the two fluorine atoms might slightly slow the kinetics of substitution compared to non-fluorinated analogues.

Elimination (E2) Reactions:

In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination reactions to form alkenes. The regioselectivity of this E2 reaction would be of significant interest for computational modeling. The base can abstract a proton from either C1 or C3. The fluorine atoms are known to stabilize the transition state in dehydrohalogenation reactions, favoring the formation of the more substituted alkene.

Computational modeling could predict the preferred reaction pathway by calculating the activation energies for the different possible elimination routes. The stability of the resulting alkene products would also be a key factor.

Below is a hypothetical data table summarizing predicted activation energies for competing reaction pathways of this compound, based on principles from related compounds.

| Reaction Pathway | Attacking Species | Site of Attack | Predicted Activation Energy (kcal/mol) | Predicted Product |

| S(_N)2 | OH⁻ | C4 | 20-25 | 2-bromo-4,4-difluoro-1,4-butanediol |

| S(_N)2 | OH⁻ | C2 | 25-30 | 4-bromo-4,4-difluoro-1,2-butanediol |

| E2 | DBU | C3 Proton | 18-22 | 2-bromo-4,4-difluorobut-3-en-1-ol |

| E2 | DBU | C1 Proton | 22-28 | 4-bromo-4,4-difluorobut-1-en-1-ol |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of organic reactivity and computational chemistry.

Solvation Effects and Intermolecular Interactions of this compound in Various Environments

The behavior of this compound in solution is governed by its interactions with the surrounding solvent molecules. Computational methods, particularly molecular dynamics simulations and continuum solvation models (like the Polarizable Continuum Model, PCM), are instrumental in understanding these effects.

The molecule possesses several sites for intermolecular interactions:

Hydroxyl Group (-OH): The primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor.

Bromine Atoms (-Br): Can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site.

Fluorine Atoms (-F): While less prone to halogen bonding than bromine, the highly electronegative fluorine atoms can participate in dipole-dipole interactions and weak hydrogen bonding.

Solvation in Polar Protic Solvents (e.g., Water, Methanol):

In polar protic solvents, the dominant intermolecular interaction will be hydrogen bonding between the hydroxyl group of this compound and the solvent molecules. Molecular dynamics simulations could reveal the structure of the solvation shell, showing an organized arrangement of solvent molecules around the solute. The hydroxyl group of the butanol will form strong hydrogen bonds with water molecules, affecting its solubility.

Solvation in Polar Aprotic Solvents (e.g., DMSO, DMF):

In solvents like dimethyl sulfoxide (B87167) (DMSO), which are hydrogen bond acceptors but not donors, the hydroxyl group of this compound will act primarily as a hydrogen bond donor. Halogen bonding between the bromine atoms and the oxygen atom of DMSO may also play a role in the solvation structure. Conformational analysis in different solvents often reveals a preference for specific rotamers. For instance, studies on similar fluoroacetates have shown that the preference for cis or gauche conformers can change with solvent polarity. researchgate.net

Solvation in Nonpolar Solvents (e.g., Hexane, Carbon Tetrachloride):

In nonpolar solvents, intermolecular interactions will be dominated by weaker van der Waals forces and dipole-dipole interactions. The solubility of this compound is expected to be lower in these environments compared to polar solvents. Computational models can quantify the free energy of solvation in different solvents, providing a theoretical measure of solubility.

The following table presents predicted collision cross-section (CCS) values for various adducts of this compound, which can be computationally predicted and are relevant for its characterization in the gas phase for mass spectrometry. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 266.88262 | 141.6 |

| [M+Na]⁺ | 288.86456 | 152.1 |

| [M-H]⁻ | 264.86806 | 142.7 |

| [M+NH₄]⁺ | 283.90916 | 161.0 |

| [M+K]⁺ | 304.83850 | 136.2 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu These predicted values can be instrumental in identifying the compound and studying its interactions in the gas phase, which complements the understanding of its behavior in condensed phases.

Potential Applications and Derivatization Strategies in Advanced Organic Synthesis and Materials Science

2,4-Dibromo-4,4-difluorobutan-1-ol as a Versatile Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites in this compound makes it a highly versatile precursor for the synthesis of intricate molecular structures. The primary alcohol can be readily oxidized or converted to other functional groups, while the bromine atoms can participate in a variety of coupling and substitution reactions. The gem-difluoro group, being relatively inert, can impart unique electronic and conformational properties to the final molecule.

Precursor for the Synthesis of Novel Fluorine- and Bromine-Containing Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. dundee.ac.ukrsc.org The structural motifs within this compound are well-suited for the construction of various heterocyclic rings. For instance, intramolecular cyclization reactions can be envisioned to form fluorinated and brominated pyrans, furans, and their derivatives.

One potential pathway could involve the oxidation of the primary alcohol to an aldehyde, followed by an intramolecular cyclization. Alternatively, the hydroxyl group could be converted into a leaving group, facilitating a nucleophilic substitution by a tethered nucleophile. The bromine atoms can also be utilized to construct heterocyclic rings through reactions such as intramolecular Heck or Suzuki couplings, or by serving as electrophilic sites for cyclization with dinucleophilic partners.

The resulting heterocycles, adorned with both fluorine and bromine, would be of significant interest for screening in drug discovery programs, as the presence of these halogens can enhance metabolic stability, binding affinity, and bioavailability. rsc.org

Table 1: Potential Heterocyclic Scaffolds from this compound This table presents hypothetical, yet chemically plausible, heterocyclic structures that could be synthesized from this compound.

| Heterocycle Class | Potential Synthetic Strategy | Key Features of Product |

| Dihydropyrans | Intramolecular Williamson ether synthesis | Fluorine and bromine substitution patterns for property tuning |

| Tetrahydrofurans | Acid-catalyzed cyclization | Introduction of a gem-difluoro group adjacent to the ring |

| Lactones | Oxidation of the primary alcohol and subsequent intramolecular esterification | Versatile intermediates for further functionalization |

| Pyrrolidines | Conversion of the alcohol to an amine followed by intramolecular cyclization | Nitrogen-containing heterocyles with halogen substituents |

Utility in the Construction of Biologically Relevant Scaffolds with Tuned Properties

The gem-difluoromethylene group is a well-known bioisostere for a carbonyl group or an ether oxygen, and its incorporation into bioactive molecules can lead to improved pharmacological properties. nih.govnih.gov The this compound scaffold provides a means to introduce this valuable motif into larger, more complex molecules.

Derivatization of the primary alcohol allows for the attachment of this building block to other molecular fragments. For example, esterification or etherification can link the butanol backbone to peptides, natural products, or other pharmacophores. The bromine atoms can then be used as handles for further modifications, such as the introduction of aryl or alkyl groups through cross-coupling reactions, or conversion to other functional groups. This modular approach allows for the systematic tuning of a molecule's properties to optimize its biological activity.

Derivatization of this compound for Catalytic Applications

The unique electronic and steric properties imparted by fluorine and bromine make this compound an interesting starting point for the development of novel catalysts and catalytic auxiliaries.

Ligand Design Based on this compound Backbone

The development of new ligands is crucial for advancing transition metal catalysis. The this compound backbone can be functionalized to create novel phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. For instance, the hydroxyl group can be converted to a phosphine through a series of substitution reactions. The bromine atoms can also be replaced with coordinating groups. The presence of the gem-difluoro group can influence the electronic properties of the coordinating atom, thereby modulating the catalytic activity of the resulting metal complex. The steric bulk of the substituents can also be tuned to control the selectivity of the catalyzed reaction.

Table 2: Potential Ligand Architectures from this compound This table illustrates hypothetical ligand structures that could be derived from this compound for applications in catalysis.

| Ligand Type | Proposed Synthetic Modification | Potential Catalytic Application |

| Monodentate Phosphine | Conversion of the hydroxyl group to a diphenylphosphine (B32561) group | Cross-coupling reactions, hydroformylation |

| Bidentate P,N-Ligand | Functionalization of the hydroxyl group and one bromine atom | Asymmetric hydrogenation, allylic alkylation |

| N-Heterocyclic Carbene Precursor | Derivatization to form an imidazolium (B1220033) salt | Olefin metathesis, C-H activation |

Chiral Auxiliary Development from Enantiomerically Pure this compound

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. wikipedia.orgsigmaaldrich.com If this compound can be prepared in an enantiomerically pure form, it could serve as a precursor for novel chiral auxiliaries. The chiral center at the carbon bearing the second bromine atom could be used to control the stereochemical outcome of reactions.

The alcohol functionality provides a convenient handle for attaching the auxiliary to a prochiral substrate. The steric and electronic influence of the fluorinated and brominated backbone could then direct the approach of a reagent to one face of the molecule, leading to a high degree of stereoselectivity. After the reaction, the auxiliary could potentially be cleaved and recycled. Fluorinated chiral auxiliaries have been shown to be highly effective in various asymmetric transformations. cyu.fr

Incorporation of this compound Moieties into Polymer Architectures and Functional Materials

The introduction of fluorine and bromine into polymers can significantly enhance their thermal stability, chemical resistance, and flame retardancy, and can also impart unique optical and electronic properties. This compound can be utilized as a monomer or a functionalizing agent in polymer chemistry.

The primary alcohol can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative, allowing for its incorporation into a polymer backbone through various polymerization techniques. The resulting polymer would possess pendent dibromo-difluoroalkyl chains. These chains could then be further modified through post-polymerization functionalization of the bromine atoms, allowing for the creation of materials with tailored properties.

Alternatively, the bromine atoms of this compound could be used in polycondensation or cross-linking reactions to form novel polymer networks. The high halogen content of such materials could make them suitable for applications as flame retardants or as materials with high refractive indices.

Development of Novel Fluorinated and Brominated Reagents from this compound

The strategic placement of fluorine and bromine atoms in this compound offers a versatile platform for the development of novel reagents in organic synthesis. The distinct reactivity of the primary alcohol, the C-Br bonds at different positions, and the gem-difluoro group allows for a range of chemical transformations, leading to the generation of valuable fluorinated and brominated building blocks. These derivatives are of significant interest for introducing fluorine and bromine into more complex molecules, a common strategy in the design of pharmaceuticals, agrochemicals, and advanced materials.

The primary alcohol at the C-1 position serves as a key functional handle for a variety of derivatization reactions. Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid opens up pathways to a host of other functionalities. For instance, the resulting aldehyde can participate in olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce vinyl groups. These vinylated products, now containing the dibromo-difluoro-ethyl moiety, can then be used in cycloaddition reactions or as monomers for polymerization. The carboxylic acid derivative, on the other hand, can be converted into esters, amides, or acid halides, providing a scaffold for the introduction of a wide array of substituents.

The bromine atoms at the C-2 and C-4 positions exhibit differential reactivity, which can be exploited for selective transformations. The bromine at the C-2 position, being adjacent to the hydroxyl group, can be susceptible to substitution or elimination reactions. For example, treatment with a base could lead to the formation of an epoxide, which can then be opened by various nucleophiles to introduce new functional groups. The dibromodifluoromethyl group at the C-4 position is a particularly interesting moiety. Reductive debromination could potentially lead to a difluoromethyl group, a common structural motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

Furthermore, the entire this compound molecule can be utilized as a four-carbon building block. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the direct incorporation of the dibromo-difluoro-butyl fragment into larger molecules. The presence of both fluorine and bromine atoms also makes these derivatives potential precursors for organometallic reagents, which are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Future Research Directions and Unaddressed Research Gaps for 2,4 Dibromo 4,4 Difluorobutan 1 Ol

Exploration of Photoredox and Electrochemical Methods for 2,4-Dibromo-4,4-difluorobutan-1-ol Functionalization

Modern synthetic methods like photoredox and electrochemical catalysis offer mild and selective ways to activate and functionalize organic molecules. These techniques are particularly well-suited for polyfunctional compounds like this compound, where chemoselectivity is a significant challenge.

Future research in this area should focus on several key transformations:

Selective C-Br Bond Activation: The differential reactivity of the C2-Br and C4-Br bonds could be exploited. Photoredox catalysis, using appropriate photocatalysts and sacrificial redox agents, could enable the selective reduction of one C-Br bond, leading to mono-brominated difluorobutanols. beilstein-journals.org Similarly, electrochemical methods could be tuned by controlling the electrode potential to achieve selective reduction. researchgate.netresearchgate.net

Deoxygenative Functionalization: The primary alcohol could be activated and subsequently functionalized. For instance, conversion of the alcohol to a redox-active ester or a xanthate would make it amenable to photoredox-mediated deoxygenative alkylation or arylation, allowing for the introduction of new carbon-carbon bonds at the C1 position. nih.govnih.gov

C-H Functionalization: While challenging, the direct functionalization of C-H bonds represents a highly atom-economical approach. Photoredox-catalyzed hydrogen atom transfer (HAT) could potentially activate the C-H bonds at the C3 position, opening pathways for alkylation, arylation, or amination. rsc.org

A key unaddressed research gap is the systematic study of the redox properties of this compound and its derivatives to inform the rational design of photoredox and electrochemical reaction conditions.

Investigation of Biocatalytic Approaches for the Synthesis and Transformation of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which would be highly beneficial for manipulating a molecule with multiple reactive sites like this compound.

Future research directions in biocatalysis include:

Enzymatic Dehalogenation: Haloalkane dehalogenases are known to cleave carbon-halogen bonds. nih.govrug.nl Screening a library of these enzymes could identify catalysts capable of selectively removing one or both bromine atoms. This could provide access to chiral, partially halogenated building blocks. Research could also explore the kinetic resolution of racemic this compound using these enzymes. rug.nl

Biocatalytic Oxidation of the Alcohol: Oxidoreductases, such as alcohol dehydrogenases, could be employed for the selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid without affecting the halogenated centers.

Enzymatic Fluorination and Bromination: While the synthesis of this compound is currently a chemical process, future research could explore the use of engineered enzymes, such as fluorinases and halogenases, for the biosynthesis of this or related compounds from simpler precursors. nih.govresearchgate.netnih.govresearchgate.net

A significant research gap is the lack of knowledge regarding the interaction of polyhalogenated aliphatic alcohols with enzymes. Understanding the substrate specificity and catalytic mechanisms of relevant enzymes with this class of compounds is crucial for developing efficient biocatalytic processes.

Advanced in Situ Spectroscopic Monitoring of this compound Reactions

The complexity of reactions involving this compound necessitates a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced in situ spectroscopic techniques can provide real-time insights into these processes, enabling rapid optimization and enhanced process control. mt.comspectroscopyonline.com

Key areas for future investigation are:

Raman and Infrared (IR) Spectroscopy: These techniques are powerful for monitoring changes in functional groups. americanpharmaceuticalreview.com For instance, in situ IR or Raman could track the disappearance of the C-Br bonds or the transformation of the hydroxyl group in real-time. americanpharmaceuticalreview.comsemanticscholar.orgresearchgate.net This would be invaluable for optimizing reaction conditions to maximize selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. This would be particularly useful for distinguishing between isomers and identifying transient species.

Coupling Spectroscopy with Chemometrics: The large datasets generated by in situ spectroscopy can be analyzed using chemometric methods, such as principal component analysis (PCA), to deconvolve complex reaction mixtures and identify key reaction trends and endpoints. semanticscholar.orgresearchgate.net

A primary research gap is the absence of a dedicated spectroscopic database for this compound and its potential reaction products. Establishing such a database would greatly facilitate the application of in situ monitoring techniques.

Development of High-Throughput Screening Platforms for this compound Reactivity Studies

To efficiently explore the vast reaction space of this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid evaluation of a large number of reaction conditions, catalysts, and reagents, accelerating the discovery of new transformations and optimized protocols. rsc.org

Future research should focus on:

Miniaturized Reaction Arrays: Developing microplate-based reaction formats (e.g., 96-well plates) to perform numerous reactions in parallel with small amounts of material. rsc.org

Automated Analysis: Integrating automated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for rapid and quantitative analysis of reaction outcomes. rsc.org

Design of Experiments (DoE): Employing statistical DoE to systematically explore the effects of multiple reaction parameters (e.g., catalyst, solvent, temperature, stoichiometry) and their interactions.

Fragment-Based Screening: Using HTS to screen libraries of chemical fragments for their ability to react with this compound, thereby identifying new reactive partners and reaction types. frontiersin.orgnih.gov

The main unaddressed gap is the adaptation of existing HTS platforms for the specific challenges associated with polyhalogenated compounds, such as potential volatility and the need for specialized analytical methods to differentiate between closely related halogenated products.

Synergistic Effects of Bromine and Fluorine in this compound and its Derivatives

The presence of both bromine and fluorine atoms on the same molecule can lead to unique chemical properties and reactivity patterns due to their distinct electronic and steric effects. Understanding these synergistic effects is key to unlocking the full synthetic potential of this compound.

Future research in this domain should investigate:

Influence on Acidity and Basicity: The strong electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the C-H protons at the C3 position and decrease the basicity of the hydroxyl group. Quantifying these effects through pKa measurements and computational studies would provide a fundamental basis for predicting reactivity.

Impact on Reaction Mechanisms: The interplay between the inductive effects of fluorine and the leaving group ability of bromine can influence the pathways of nucleophilic substitution and elimination reactions. For example, the gem-difluoro group may stabilize adjacent carbocations or carbanions, altering reaction regioselectivity and rates.

Halogen Bonding Interactions: The bromine atoms in this compound can act as halogen bond donors, potentially influencing intermolecular interactions and directing the assembly of supramolecular structures. nih.gov The impact of the adjacent difluoromethyl group on the strength and directionality of these halogen bonds is an unexplored area.

Conformational Control: The steric and electronic interactions between the bromine and fluorine substituents can impose conformational constraints on the butanol backbone, which could be exploited in stereoselective synthesis. acs.org

A significant research gap is the lack of detailed physicochemical and computational studies on small, aliphatic molecules containing both gem-difluoro and bromo functionalities. Such studies are crucial for developing a predictive understanding of their reactivity. acs.orgmdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.